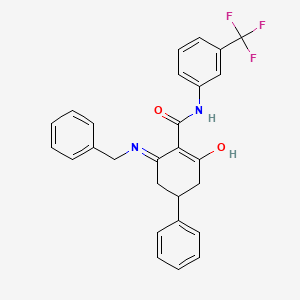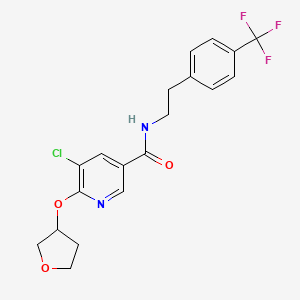![molecular formula C18H17N5O2 B2619450 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-45-2](/img/structure/B2619450.png)
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:
Anticancer Applications
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Research has indicated that derivatives of triazolopyrimidine can inhibit enzymes like CDK2, which are crucial for cell cycle progression in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. The triazolopyrimidine scaffold is known for its broad-spectrum antimicrobial activity, which includes the inhibition of enzymes essential for microbial survival . This makes it a valuable compound in the development of new antibiotics.
Antiviral Properties
Research has also explored the antiviral potential of this compound. Its ability to bind to viral RNA and proteins can inhibit viral replication. Studies have shown that triazolopyrimidine derivatives can interfere with the replication of viruses such as HIV by binding to the TAR RNA, thus preventing the virus from hijacking the host’s cellular machinery .
Enzyme Inhibition
The compound is a potent inhibitor of several enzymes. It has been found to inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play critical roles in various physiological processes, and their inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s, and osteoporosis.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
This compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant properties of triazolopyrimidine derivatives can be harnessed to develop treatments for conditions like cardiovascular diseases and neurodegenerative disorders .
Antimalarial Potential
The compound has been investigated for its antimalarial activity. It can inhibit dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite . This inhibition can prevent the parasite from proliferating, making it a promising candidate for antimalarial drug development.
Pharmacological Investigations
Beyond specific therapeutic applications, this compound is also valuable in pharmacological research. Its diverse biological activities make it a useful tool for studying various biochemical pathways and disease mechanisms. It can be used in drug discovery and development to identify new therapeutic targets and optimize drug efficacy .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been a target for cancer treatment .
Mode of Action
Related compounds have shown inhibitory activity against cdk2 . They bind to the active site of the enzyme, preventing its interaction with cyclin A2, thus inhibiting the progression of the cell cycle .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Eigenschaften
IUPAC Name |
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-8-9-14(25-11)16-15(12(2)21-18-19-10-20-23(16)18)17(24)22-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPRQKGVOAUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)


![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)



![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)